2-Methylbutyl butyrate

説明

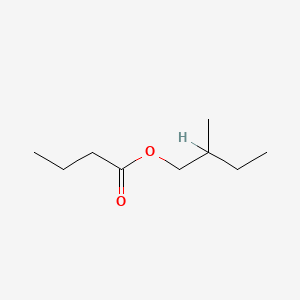

2-Methylbutyl butyrate, also known as 2-Methylbutyl butanoate, is a chemical compound with the molecular formula C9H18O2 . It is a clear colorless liquid and has a fruity odor . It is one of the key constituents of the aroma of baked wines and is also found in Cape chamomile oil .

Synthesis Analysis

The synthesis of 2-Methylbutyl butyrate can be achieved through a Grignard reaction using 2-chlorobutane and carbon dioxide . It is also possible to obtain either enantiomer of 2-methylbutanoic acid through asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst .

Molecular Structure Analysis

The molecular structure of 2-Methylbutyl butyrate consists of 9 Carbon atoms, 18 Hydrogen atoms, and 2 Oxygen atoms . The average mass of the molecule is 158.238 Da and the monoisotopic mass is 158.130676 Da .

Chemical Reactions Analysis

As an ester, 2-Methylbutyl butyrate is formed as the condensation product when a carboxylic acid is reacted with an alcohol . The esterification of carboxylic acids with alcohols represents a well-known class of liquid-phase reactions of considerable industrial interest due to varied practical applications of ester products .

Physical And Chemical Properties Analysis

2-Methylbutyl butyrate is a clear colorless liquid with a fruity odor . It has a molecular weight of 158.24 g/mol . It is also known to have low solubility in water .

科学的研究の応用

Microbiome Conversion to Butyrates

Research has demonstrated the conversion of methanol to isobutyrate (i-butyrate) and n-butyrate by a microbiome dominated by Clostridium and Eubacterium. This process is significant for the production of i-butyrate, a precursor for plastic and emulsifiers, from non-sterile feedstocks, highlighting an industrial application in material science (Huang, Kleerebezem, Rabaey, & Ganigué, 2020).

Epigenetic Modifications in Hemoglobin Production

Butyrate, as an epigenetic modifier, plays a role in the regulation of hemoglobin genes. It's shown to induce fetal hemoglobin (HbF) in patients with hemoglobin disorders through epigenetic changes involving DNA methylation and histone acetylation, contributing to the understanding of gene regulation in medical science (Fathallah, Weinberg, Galperin, Sutton, & Atweh, 2007).

Butyrate in Cancer Therapy

The development of biobutyrate as a targeted cancer therapy is a significant application. Engineered Escherichia coli has been used to synthesize butyrate, demonstrating its potential in reducing carcinogenesis and offering a new avenue for bacterial cancer therapy (Chiang & Hong, 2021).

Tributyrin in Colon Cancer Treatment

Tributyrin, a prodrug of butyrate, has been studied for its potential in colon cancer treatment. Its ability to induce differentiation and inhibit growth in colon cancer cell lines, especially when combined with dihydroxycholecalciferol, illustrates a promising approach in nutritional and pharmacological cancer treatment (Gaschott, Steinhilber, Milović, & Stein, 2001).

Butyrate in Histone Acetylation and Gene Expression

The role of butyrate in histone acetylation, an epigenetic modification, is significant in gene expression and cell function regulation. This has implications in various fields like developmental biology and pharmacology, as demonstrated in studies involving chickens (Mátis, Neogrády, Csikó, Kulcsár, Kenéz, & Huber, 2013).

Butyrate in Process Monitoring of Anaerobic Digestors

Butyrate and isobutyrate are important indicators in the process control of anaerobic biological systems. Their concentrations can signal process instability, making them valuable in environmental and industrial biotechnology (Ahring, Sandberg, & Angelidaki, 1995).

Butyrate and Streptomycetes Metabolism

The metabolism of butyrate in Streptomyces, involving a novel rearrangement process, has implications in antibiotic production, highlighting its role in pharmaceutical and biochemical research (Reynolds, O'Hagan, Gani, & Robinson, 1988).

Butyrate-Producing Bacterial Community in Intestinal Health

Investigations into the butyrate-producing bacterial community in the human microbiome have implications for gastrointestinal health and disease, particularly in conditions like ulcerative colitis. This research is crucial in microbiology and medical science (Vital, Penton, Wang, Young, Antonopoulos, Sogin, Morrison, Raffals, Chang, Huffnagle, Schmidt, Cole, & Tiedje, 2013).

Butyrate in Epigenetic Regulation of Depression

Sodium butyrate's role in epigenetic regulation, particularly in the context of depression, demonstrates its potential as a therapeutic agent in psychiatric and neurological disorders. Its influence on DNA methylation and histone acetylation in the brain provides insights into the molecular mechanisms of depression (Wei, Melas, Wegener, Mathé, & Lavebratt, 2015).

Safety And Hazards

2-Methylbutyl butyrate is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

特性

IUPAC Name |

2-methylbutyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-9(10)11-7-8(3)5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZKQDXXFMITAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866181 | |

| Record name | Butanoic acid, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbutyl butyrate | |

CAS RN |

51115-64-1 | |

| Record name | 2-Methylbutyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。